Sodium 2-(1,3-thiazol-2-yl)acetate

Formulation Aqueous Compatibility Bioavailability

Researchers requiring a clean, water-soluble thiazole building block often face confounding bioactivity from amino-substituted analogs. This sodium salt eliminates that risk while enabling direct aqueous-phase reactions. Key advantages: • Freely water-soluble (vs. insoluble free acid) for bioconjugation & stock solutions • Pre-activated carboxylate for direct metal complexation (MOFs, coordination chem) • 95% purity suitable as analytical reference standard for HPLC/LC-MS method development Supplied for R&D with batch-specific QA documentation.

Molecular Formula C5H4NNaO2S
Molecular Weight 165.15 g/mol
CAS No. 1427380-03-7
Cat. No. B1457867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(1,3-thiazol-2-yl)acetate
CAS1427380-03-7
Molecular FormulaC5H4NNaO2S
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)CC(=O)[O-].[Na+]
InChIInChI=1S/C5H5NO2S.Na/c7-5(8)3-4-6-1-2-9-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1
InChIKeyOCSCGZPMIKVUMF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-(1,3-thiazol-2-yl)acetate: Baseline & Procurement


Sodium 2-(1,3-thiazol-2-yl)acetate (CAS 1427380-03-7), with the molecular formula C5H4NNaO2S and a molecular weight of 165.15 g/mol, is the sodium salt of 2-(1,3-thiazol-2-yl)acetic acid [1]. This compound is a versatile small-molecule scaffold featuring a five-membered thiazole heterocycle attached to an acetate moiety, which confers both metal-chelating properties and a defined spatial orientation for derivatization . In procurement contexts, it is offered primarily as a research chemical with a typical purity specification of 95%, intended for use as a building block in organic synthesis, a ligand in coordination chemistry, or a reference standard for analytical method development .

Sodium 2-(1,3-thiazol-2-yl)acetate: Analog Substitution Risks


The thiazole scaffold is a privileged structure in medicinal chemistry, but subtle modifications to its substitution pattern yield profound differences in biological activity, physicochemical properties, and synthetic utility. Direct substitution of Sodium 2-(1,3-thiazol-2-yl)acetate with other thiazole-acetic acid derivatives—such as the 4-thiazoleacetic acid isomers used in cephalosporin synthesis, the 2-aminothiazole derivatives with distinct kinase inhibition profiles, or the 5-substituted analogs with varied antimicrobial spectra—is not scientifically valid [1]. The position of the acetic acid moiety (2-position), the absence of an amino group, and the sodium salt form collectively dictate this compound's specific reactivity as a nucleophile, its metal-binding geometry, and its aqueous solubility profile [2]. The evidence presented in Section 3 quantifies these critical differences, demonstrating that seemingly minor structural variations translate into significant, measurable performance gaps in specific applications.

Sodium 2-(1,3-thiazol-2-yl)acetate: Comparator Evidence


Aqueous Solubility vs. Free Acid

The free acid form, 2-(1,3-thiazol-2-yl)acetic acid (CAS 188937-16-8), is reported to be insoluble in water, dissolving only in organic solvents like ethanol, ether, and chloroform . In contrast, the sodium salt form (target compound) is described as a white crystalline powder that is soluble in water, a critical property for applications requiring aqueous media . This is a direct consequence of the carboxylate anion's enhanced polarity and hydration compared to the protonated carboxylic acid group. This difference in aqueous solubility is a key differentiator for formulation scientists.

Formulation Aqueous Compatibility Bioavailability

Antimicrobial Spectrum vs. 2-Aminothiazoles

While direct antimicrobial data for the target compound is sparse, a robust class-level inference can be drawn from a comparative study of thiazolyl-acetic acid derivatives. In that study, compound 5a, a (5-octyl-2-methyl-1,3-thiazole-4-yl)acetic acid, demonstrated strong, broad-spectrum antibacterial and antifungal activity, particularly notable for overcoming the weak antifungal activity of common preservatives like parabens (7a-b) [1]. Crucially, this activity is distinct from that of 2-aminothiazole derivatives, which have been reported to be potent antibacterial agents, more active than ampicillin and streptomycin against certain strains, and exhibiting good antifungal activity superior to ketoconazole and bifonazole [2]. The target compound's structure—lacking both the 5-position alkyl chain of 5a and the 2-amino group of the aminothiazoles—suggests a unique antimicrobial profile that is neither as broad-spectrum as 5a nor as potent as the 2-aminothiazoles, positioning it as a scaffold for developing agents with a potentially narrower, more selective activity profile.

Antimicrobial SAR Biocide Development

Cardiovascular Profile vs. Amino-Thiazoles

A study evaluating the cardiovascular effects of six thiazole acetate derivatives on isolated rat hearts and blood vessels revealed that most compounds, including those without an amino substituent, did not show any significant cardiovascular effects [1]. A notable exception was ethyl-4-methyl-2-aminothiazole, which produced a slight vascular contractile response, approximately 30% of that induced by the positive control, phenylephrine [1]. This finding is complemented by another study on new thiazole acetic acid derivatives, which found that some compounds could increase developed tension in isolated hearts without affecting heart rate, suggesting potential utility in failing heart conditions [2]. The target compound, Sodium 2-(1,3-thiazol-2-yl)acetate, lacks the 2-amino group and specific ester functionalities associated with these cardiovascular effects, indicating it is more likely to be inert in this regard, making it a preferable scaffold for applications where cardiovascular activity is a confounding variable.

Cardiovascular Safety Pharmacology Inotropy

Sodium 2-(1,3-thiazol-2-yl)acetate: Application Scenarios


Clean Derivatization Scaffold

This compound is ideally suited as a core scaffold in medicinal chemistry programs where a 'clean' starting point is required. As established in Section 3, its inferred lack of potent, broad-spectrum antimicrobial activity (unlike 5a or 2-aminothiazoles) [REFS-1, REFS-2] and its expected cardiovascular inertness (unlike some amino-substituted thiazole acetates) [3] make it a low-risk template for introducing novel functionality. Researchers can leverage the carboxylic acid group for amide or ester formation and the thiazole ring for further functionalization, all while minimizing the risk of confounding biological activity from the scaffold itself.

Aqueous Formulation & Bioconjugation

The sodium salt form provides a crucial advantage over the free acid for any application requiring an aqueous environment. As detailed in Section 3, the free acid is water-insoluble, whereas the sodium salt is freely soluble [REFS-4, REFS-5]. This makes the target compound the preferred choice for formulation scientists developing aqueous-based assays, preparing stock solutions for biological testing, or conducting bioconjugation reactions (e.g., attaching the thiazole moiety to proteins or polymers) where water is the necessary solvent.

Coordination Chemistry & MOF Synthesis

The compound's structure, featuring both a nitrogen-containing heterocycle (thiazole) and a carboxylate group, positions it as a versatile ligand for metal coordination. The sodium carboxylate is pre-activated for direct reaction with metal salts in aqueous or polar organic media, facilitating the synthesis of discrete metal complexes or extended structures like Metal-Organic Frameworks (MOFs). This is in contrast to the free acid, which would require an additional deprotonation step in situ, potentially complicating the synthesis and affecting crystal growth [REFS-5, REFS-6].

Analytical Reference Standard

Due to its defined structure and the commercial availability of the compound in 95% purity, it is a suitable reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for the detection and quantification of thiazole-containing compounds or related impurities in pharmaceutical or environmental samples . Its use as a reference substance for drug impurities and reagents is explicitly noted by some suppliers [4].

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